molecular formula C₁₀H₁₂D₃NO B1160802 2-[Methyl(phenylmethyl)amino]ethanol-d3

2-[Methyl(phenylmethyl)amino]ethanol-d3

Cat. No.: B1160802
M. Wt: 168.25
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(phenylmethyl)amino]ethanol-d3 is a deuterated analog of N-Methyl-N-benzylethanolamine, where three hydrogen atoms have been replaced by deuterium . This isotopic labeling makes it a valuable tool in various research applications. Deuterated compounds like this one are essential in scientific studies for use as internal standards in mass spectrometry and quantitative NMR, helping researchers achieve accurate analytical measurements. They also play a role in metabolism research and kinetic studies, where tracing the pathway and transformation of a molecule within a system is crucial. The deuterium atoms provide a distinct spectroscopic signature that can be tracked, offering insights into chemical and biological processes. This compound is supplied for research and development purposes and is intended for laboratory use only. It is not approved for diagnostic, therapeutic, or clinical applications .

Properties

Molecular Formula

C₁₀H₁₂D₃NO

Molecular Weight

168.25

Synonyms

2-(Benzylmethylamino)ethanol-d3;  2-(Benzylmethylamino)ethanol-d3;  2-(N-Methylbenzylamino)ethanol-d3;  2-(N-benzyl-N-methylamino)ethanol-d3;  2-[Methyl(phenylmethyl)amino]ethanol-d3;  Benzyl(2-hydroxyethyl)methylamine-d3;  N-Benzyl-N-methyl(2-hydroxyethyl

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation into 2 Methyl Phenylmethyl Amino Ethanol D3

General Strategies for Deuterated Compound Synthesis

The synthesis of deuterium-labeled compounds has evolved from simple isotopic exchange to highly sophisticated and selective methods. These strategies are fundamental to accessing complex molecules like 2-[Methyl(phenylmethyl)amino]ethanol-d3 for various research applications, including metabolic studies and as internal standards for quantitative mass spectrometry. acs.orgscielo.org.mx

Site-Selective Deuteration Techniques

Achieving site-selectivity is a primary challenge in the synthesis of deuterated compounds. snnu.edu.cn The ability to place deuterium (B1214612) atoms at specific, metabolically vulnerable positions in a molecule is highly desirable. wisc.edu Various methods have been developed to address this challenge.

Transition metal catalysis is a powerful tool for directing deuteration to specific C-H bonds. snnu.edu.cn For instance, iridium and ruthenium catalysts have been successfully employed for the selective deuteration of C-H bonds adjacent to functional groups. nih.govnih.gov Iridium-catalyzed hydrogen isotope exchange (HIE) can selectively deuterate the α-position of alcohols using deuterium oxide (D₂O) as the deuterium source. nih.gov Similarly, palladium-catalyzed reactions have shown excellent regioselectivity for deuteration at the benzylic position under mild conditions. nih.gov Enzyme-catalyzed deuteration offers another route to high site-selectivity, operating directly on free amino acids to achieve hydrogen-deuterium (H/D) exchange. wisc.edunih.gov

Table 1: Comparison of Site-Selective Deuteration Methods

MethodTypical Catalyst/ReagentDeuterium SourceKey AdvantagesReference
Transition Metal-Catalyzed H/D ExchangeIridium, Ruthenium, Palladium complexesD₂O, D₂ gasHigh selectivity for specific C-H bonds (e.g., benzylic, α-to heteroatom). nih.govnih.govnih.gov
Enzymatic DeuterationAminotransferases, LyasesD₂OExcellent chemo-, regio-, and stereoselectivity under mild conditions. wisc.edunih.gov
OrganocatalysisChiral aldehydes, Phase transfer catalystsD₂OMetal-free, mild conditions for α-deuteration of amino esters. acs.org

Multi-Deuteration Protocols

In some cases, the incorporation of multiple deuterium atoms, or "polydeuteration," is required. researchgate.net This can be achieved through various protocols, often involving harsher conditions or multi-step syntheses. One approach involves the use of superelectrophile catalysis to promote H/D exchange on less reactive substrates like electron-deficient aryl halides, using deuterated benzene (B151609) (C₆D₆) as the deuterium source. unisyscat.de Another strategy is the perdeuteration of unactivated alkenes, which can be accomplished using base-assisted cobalt/photoredox dual catalysis. researchgate.net These methods allow for the introduction of a large number of deuterium atoms into a molecule, which can be useful for certain analytical techniques or to maximize the kinetic isotope effect. researchgate.netunisyscat.de

Precursor Synthesis and Deuterium Introduction Routes for this compound

The synthesis of the target compound, this compound, would logically proceed via the synthesis of its non-deuterated precursor, followed by the introduction of deuterium. The "-d3" designation most commonly implies the replacement of the three hydrogens of a methyl group with deuterium (a -CD₃ group).

Chemical Pathways to the Non-Deuterated 2-[Methyl(phenylmethyl)amino]ethanol Analog

The non-deuterated precursor, N-Benzyl-N-methylethanolamine, is a tertiary amino alcohol. nist.gov Its synthesis can be achieved through several established chemical routes. A common method involves the N-alkylation of a suitable amine.

One pathway is the reaction of N-benzylethanolamine with a methylating agent. nist.gov Alternatively, N-methylethanolamine can be reacted with a benzylating agent, such as benzyl (B1604629) chloride, in the presence of a base. wikipedia.orggoogle.com Another documented synthesis involves the reaction of N-benzyl-methylamine with 1-bromo-2-chloroethane. google.com However, this method can result in the formation of by-products that require chromatographic separation. google.com A more direct approach is the reductive amination of benzaldehyde (B42025) with 2-aminoethanol, followed by N-methylation. prepchem.com

Catalytic Deuterium Exchange Methods

Catalytic deuterium exchange represents a highly efficient method for introducing deuterium into a molecule in the later stages of a synthesis. snnu.edu.cn For a molecule like 2-[Methyl(phenylmethyl)amino]ethanol, several positions are amenable to exchange.

Benzylic C-H Deuteration : The C-H bonds on the carbon adjacent to the phenyl ring are activated and can be selectively exchanged using catalysts like palladium on carbon (Pd/C) with D₂O. nih.gov

α-to-Nitrogen C-H Deuteration : The C-H bonds on the carbons attached to the nitrogen atom can also be targeted. Tantalum-based catalysts have been shown to be effective for the direct α-alkylation (and by extension, deuteration) of unprotected amine heterocycles. nih.gov

α-to-Oxygen C-H Deuteration : The C-H bonds on the carbon bearing the hydroxyl group are prime targets for deuteration. Iridium-catalyzed H/D isotope exchange using D₂O can selectively deuterate this position. nih.gov

While these methods can introduce deuterium, achieving specific labeling on the N-methyl group via exchange is challenging and less common than using a deuterated building block.

Utilization of Deuterated Reagents (e.g., D2O) in Synthesis

The most direct and common strategy for introducing a trideuteromethyl (-CD₃) group is through the use of a deuterated reagent. clearsynth.comnih.gov

Deuterated Methylating Agents : The most straightforward synthesis of this compound would involve the N-alkylation of N-benzylethanolamine using a trideuteromethylating agent, such as trideuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate. This approach ensures the specific incorporation of the -CD₃ group. acs.org The reaction would typically be carried out in the presence of a base to deprotonate the secondary amine, facilitating nucleophilic attack on the deuterated methylating agent. monash.edu

Reductive Amination with Deuterated Reagents : An alternative involves reductive amination. The synthesis could start with N-benzylethanolamine, which is then reacted with deuterated paraformaldehyde (para-(CD₂O)n) and a reducing agent like sodium borohydride (B1222165) to install the -CD₂H group. To achieve the -CD₃ label, one would need to perform reductive amination on N-benzylethanolamine with a suitable carbonyl compound and a deuteride (B1239839) source like sodium borodeuteride (NaBD₄). However, the most precise method remains the use of CD₃-I. nih.gov

Deuterium Oxide (D₂O) as a Source : D₂O is a cost-effective and common deuterium source, primarily used for exchanging labile protons (like those on hydroxyl or amine groups) and for certain catalytic C-H deuteration reactions. nih.govnih.gov For installing a non-labile -CD₃ group, its role is typically as a solvent or co-reagent in a catalytic cycle rather than as the direct source of the methyl group's deuterium atoms. nih.gov For example, in iridium-catalyzed deuteration of alcohols, D₂O serves to regenerate the deuterated catalyst species. nih.gov

Table 2: Potential Deuterated Reagents for Synthesis

ReagentFormulaApplication in SynthesisSelectivityReference
Trideuteromethyl IodideCD₃IDirect N-methylation of N-benzylethanolamine.Highly selective for introducing the -CD₃ group. acs.orgnih.gov
Deuterium OxideD₂ODeuterium source for catalytic H/D exchange at activated C-H positions.Selectivity depends on the catalyst and substrate. nih.govnih.govnih.gov
Sodium BorodeuterideNaBD₄Reductive amination; reduction of carbonyls to deuterated alcohols.Specific to the reduction of imines or carbonyls. clockss.org
Deuterium GasD₂Catalytic hydrogenation/deuteration of unsaturated bonds.Specific to double/triple bonds or used in H/D exchange. acs.orgsnnu.edu.cn

Electrochemical Approaches for Deuterium Incorporation

Electrochemical methods are emerging as a powerful and environmentally friendly alternative for the selective deuteration of organic compounds. rsc.org These techniques utilize electrons as traceless reagents, often operating under mild, neutral conditions without the need for harsh chemical reductants or high pressures of deuterium gas. rsc.orgnju.edu.cnrsc.org The use of heavy water (D₂O) as the deuterium source is a key advantage, being both readily available and cost-effective. nju.edu.cn

The fundamental principle of electrochemical deuteration involves the reduction of a substrate at the cathode in the presence of a deuterium source. For a compound like 2-[Methyl(phenylmethyl)amino]ethanol, specific functional groups can be targeted for deuteration by carefully controlling the applied voltage. oaepublish.com For instance, the reduction of carbon-halogen bonds or the saturation of unsaturated bonds can be achieved with high selectivity. oaepublish.comresearchgate.net

Recent advancements have demonstrated the electrochemical deuteration of various functional groups, including α,β-unsaturated carbonyl compounds, amides, and halides. rsc.orgresearchgate.net For example, a method using graphite (B72142) felt for both the cathode and anode has shown high deuteration rates (up to 99%) and yields for α,β‐unsaturated carbonyl compounds. researchgate.net This approach avoids the use of transition-metal catalysts and stoichiometric reducing agents. researchgate.net Another strategy involves the on-site generation of D₂ gas from D₂O electrolysis, which is then used in a separate compartment for reductive deuteration, offering a safer alternative to handling D₂ gas directly. oaepublish.com

The choice of electrode material and electrolyte are critical parameters that influence the efficiency and selectivity of the deuteration process. oaepublish.com For example, copper nanowire arrays have been used as a cathode for the electrocatalytic deuterodehalogenation of halides. researchgate.net The applied potential can be fine-tuned to selectively cleave different carbon-halogen bonds, allowing for precise deuterium incorporation. oaepublish.com

While specific electrochemical synthesis of this compound is not extensively documented in publicly available literature, the existing methodologies for related functional groups provide a strong foundation for its potential synthesis. The hydroxyl and amino groups within the molecule, as well as the benzylic protons, represent potential sites for electrochemical H/D exchange.

Optimization of Deuterium Enrichment and Isotopic Purity in Synthesized this compound

Strategies for Maximizing Isotopic Labeling Efficiency

Maximizing the isotopic labeling efficiency is crucial for producing highly enriched deuterated compounds like this compound. Several strategies can be employed during and after the synthesis to achieve high levels of deuterium incorporation.

One of the primary strategies is the use of a large excess of the deuterium source, typically D₂O, to drive the equilibrium of the H/D exchange reaction towards the deuterated product. nih.gov In electrochemical methods, controlling the reaction conditions such as the applied potential, current density, and reaction time is essential for maximizing deuterium incorporation while minimizing side reactions. oaepublish.comresearchgate.net

The choice of catalyst can significantly impact labeling efficiency. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel have been used for direct hydrogen isotopic exchange (HIE) with D₂O. x-chemrx.com The catalyst's activity and selectivity can be fine-tuned to target specific positions in the molecule. x-chemrx.com Continuous-flow systems offer precise control over reaction parameters and can lead to maximized isotopic enrichment. nih.gov Iterative or recirculation strategies in flow chemistry can further enhance the level of deuteration. nih.gov

Late-stage functionalization, where deuterium is introduced in the final steps of the synthesis, is a cost-effective approach as it avoids the need to carry the isotopic label through a multi-step synthesis. x-chemrx.com This is particularly advantageous for complex molecules.

Post-synthesis purification methods can also contribute to enriching the deuterated compound. Techniques like chromatography can be used to separate the desired deuterated product from its less-deuterated or non-deuterated counterparts, although this can be challenging due to the small differences in their physical properties.

The following table summarizes key strategies and their impact on labeling efficiency:

StrategyDescriptionImpact on EfficiencyKey Considerations
Excess Deuterium Source Using a high molar ratio of the deuterium-donating reagent (e.g., D₂O) to the substrate.Drives the equilibrium towards the deuterated product, increasing incorporation levels.Cost of the deuterated source; potential for side reactions at high concentrations.
Catalyst Optimization Selecting and modifying catalysts (e.g., Pd/C, Raney Ni) to enhance activity and selectivity for H/D exchange.Improves reaction rates and directs deuterium to specific sites, increasing regioselectivity and overall enrichment.Catalyst cost, stability, and potential for side reactions. x-chemrx.com
Flow Chemistry Employing continuous-flow reactors for precise control of reaction parameters like temperature, pressure, and reaction time. x-chemrx.comOffers enhanced mixing, safety, and can lead to higher and more consistent isotopic enrichment. x-chemrx.comnih.govInitial setup cost and optimization of flow parameters.
Iterative/Recirculation Processes Subjecting the reaction mixture to multiple passes through the catalytic system in a flow reactor. nih.govCan significantly increase the level of deuterium incorporation, approaching complete labeling. nih.govIncreased reaction time and potential for product degradation with repeated cycles.
Late-Stage Deuteration Introducing the deuterium label at or near the end of the synthetic sequence. x-chemrx.comReduces the number of synthetic steps involving the isotope, making the process more atom-economical and cost-effective. x-chemrx.comThe target molecule must be stable under the labeling conditions.

Analytical Techniques for Purity Assessment of Deuterated Compounds

Accurately determining the isotopic and chemical purity of deuterated compounds is essential for their application. A combination of analytical techniques is typically employed to provide a comprehensive assessment. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the position and extent of deuterium incorporation. rsc.orgrsc.orgwikipedia.org

¹H NMR (Proton NMR): The disappearance or reduction in the intensity of a proton signal indicates its replacement by deuterium.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a clear signal for each deuterated site in the molecule. acs.orgfigshare.com It is a powerful method for quantifying the isotopic purity at specific positions. acs.org

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and a shift in the carbon signal, which can be used to confirm deuteration at a specific carbon atom.

The following table outlines the primary analytical techniques and the information they provide:

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Indicates the absence of protons at specific sites, suggesting deuteration.Widely available; provides structural information.Indirect method for deuteration; quantification can be less precise than ²H NMR.
²H NMR Directly detects and quantifies deuterium at each labeled position. acs.orgfigshare.comHighly specific and quantitative for isotopic purity at each site. acs.orgRequires a spectrometer capable of ²H detection.
¹³C NMR Confirms deuteration at specific carbon atoms through C-D coupling and isotopic shifts.Provides definitive structural confirmation of the labeling site.Lower sensitivity than ¹H NMR; longer acquisition times.
High-Resolution Mass Spectrometry (HRMS) Determines the overall isotopic enrichment by measuring the relative abundance of different isotopologues (d0, d1, d2, d3, etc.). nih.govresearchgate.netHighly sensitive; provides accurate isotopic distribution. nih.govresearchgate.netDoes not typically provide information on the specific location of the deuterium atoms. rsc.org
Liquid Chromatography (LC) Assesses chemical purity by separating the target compound from impurities. rsc.orgEffective for separating chemical impurities.Generally does not separate isotopologues.

Advanced Analytical Applications of 2 Methyl Phenylmethyl Amino Ethanol D3

Mass Spectrometry (MS) in Quantitative and Qualitative Research

Mass spectrometry (MS) stands as a cornerstone analytical technique in modern science, providing powerful capabilities for the identification, characterization, and quantification of chemical substances. In both quantitative and qualitative research, the precision and accuracy of MS-based methods are paramount. The use of stable isotope-labeled compounds has revolutionized quantitative analysis by providing a reliable means to correct for analytical variability. 2-[Methyl(phenylmethyl)amino]ethanol-d3, a deuterated analog of 2-[Methyl(phenylmethyl)amino]ethanol, serves as an exemplary tool in this domain. Its near-identical chemical and physical properties to the non-labeled parent compound, combined with its distinct mass, make it an invaluable internal standard for high-precision mass spectrometric applications.

Role as an Internal Standard in High-Precision Quantification

In quantitative mass spectrometry, achieving high precision is often challenging due to variations in sample preparation, chromatographic separation, and ionization efficiency. A stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for mitigating these issues. nih.gov this compound functions as an ideal SIL-IS for its non-deuterated counterpart. Because the deuterium (B1214612) labels only minimally alter its chemical properties, the d3-labeled standard co-elutes with the analyte during chromatography and exhibits virtually identical behavior during extraction and ionization. nih.gov However, it is easily distinguished by the mass spectrometer due to the mass difference of approximately 3 Daltons. This allows it to accurately track and correct for any loss or variation of the analyte throughout the entire analytical process, from sample extraction to final detection.

For accurate quantification, a calibration curve is generated using a series of standards containing known concentrations of the target analyte. A fixed, known amount of the internal standard, this compound, is added to each calibration standard, as well as to the unknown samples and quality control samples. The mass spectrometer measures the signal intensity for both the analyte and the internal standard. A calibration curve is then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte in each standard. nih.gov

The validation of this curve is critical to ensure the reliability of the analytical method. Key validation parameters include linearity (typically demonstrated by a correlation coefficient, R², greater than 0.99), accuracy, precision, and the limits of detection (LOD) and quantification (LLOQ). nih.govnih.gov Regulatory guidelines often require precision to be within a ±15% coefficient of variation (CV) and accuracy to be within 85-115% of the nominal value. nih.govnih.gov

Table 1: Example Calibration Curve Data for a Hypothetical LC-MS/MS Assay

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.05,210101,5000.051
5.026,300103,2000.255
25.0135,100102,8001.314
100.0548,900104,1005.273
500.02,715,000103,50026.232

Matrix effects are a significant challenge in mass spectrometry, particularly when using electrospray ionization (ESI). nih.govchromatographyonline.com These effects arise from co-eluting endogenous components in a sample matrix (such as salts, lipids, or proteins in blood plasma) that interfere with the ionization of the target analyte. longdom.org This interference can either decrease the ionization efficiency, a phenomenon known as ion suppression, or less commonly, increase it, which is called ion enhancement. chromatographyonline.comlongdom.org Both effects can lead to significant inaccuracies in quantification if not properly addressed.

The use of a co-eluting SIL-IS like this compound is the most effective strategy to counteract matrix effects. chromatographyonline.com Since the deuterated standard is chemically identical to the analyte, it is affected by ion suppression or enhancement in the exact same manner. nih.gov While the absolute signal intensity of both compounds may fluctuate from sample to sample due to matrix interference, the ratio of their signals remains constant and proportional to the analyte's concentration. This ratiometric measurement effectively cancels out the variability caused by the matrix, ensuring high-precision and accurate quantification even in complex biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For analytes containing polar functional groups, such as the hydroxyl and secondary amine groups in 2-[Methyl(phenylmethyl)amino]ethanol, direct analysis by GC can be problematic, leading to poor peak shape and low sensitivity. Therefore, chemical derivatization is often employed to convert these polar groups into less polar, more volatile derivatives suitable for GC analysis. nih.govresearchgate.net Common derivatizing agents include those for silylation or acylation. researchgate.net

In a typical workflow for trace analysis, this compound would be added to the sample as an internal standard prior to any extraction or derivatization steps. This ensures that it accounts for variability in reaction yield and any loss during sample workup. The derivatized analyte and internal standard are then separated on a GC column and detected by the mass spectrometer, allowing for sensitive and accurate quantification at trace levels. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Amines

ParameterTypical Setting
GC ColumnFused-silica capillary (e.g., 15-30 m, 0.25 mm I.D.)
Injector Temperature280 °C
Carrier GasHelium
Oven ProgramTemperature gradient (e.g., 100 °C to 300 °C)
Ionization ModeElectron Ionization (EI)
MS AnalyzerSingle Quadrupole or Triple Quadrupole
Acquisition ModeSelected Ion Monitoring (SIM) or MRM

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for quantifying compounds in highly complex mixtures, such as biological fluids, without the need for derivatization. nih.govresearchgate.net The technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

In an LC-MS/MS method for 2-[Methyl(phenylmethyl)amino]ethanol, the analyte and its d3-labeled internal standard would be separated from matrix components on a reversed-phase LC column. nih.gov Following elution, the compounds are ionized (typically by ESI) and enter the mass spectrometer. A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, is commonly used for quantification. nih.gov This involves selecting the protonated parent ion (precursor ion) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring a specific, characteristic fragment ion (product ion) in the third quadrupole. This process provides exceptional selectivity, as it is highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion mass. By monitoring a unique MRM transition for both the analyte and this compound, accurate quantification can be achieved even at very low concentrations in intricate matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically within 5 parts per million (ppm). nih.gov This level of precision allows for the unambiguous determination of a compound's elemental formula from its measured mass. nih.gov HRMS is a powerful tool for compound identification and structural elucidation in qualitative and non-targeted analyses, as it can differentiate between ions that have the same nominal mass but different atomic compositions. nih.gov

In the context of analyzing 2-[Methyl(phenylmethyl)amino]ethanol, HRMS can be used to confirm its identity with a high degree of confidence. The presence of the this compound internal standard further strengthens this identification. The HRMS instrument would simultaneously detect the ions for the analyte and the standard, and the measured mass difference between them would precisely correspond to the mass of three deuterium atoms minus the mass of three hydrogen atoms. This provides unequivocal evidence for the presence of the target analyte.

Table 3: Theoretical Exact Masses for HRMS Analysis

CompoundFormulaIonTheoretical Exact Mass (Da)
2-[Methyl(phenylmethyl)amino]ethanolC₁₀H₁₅NO[M+H]⁺166.12264
This compoundC₁₀H₁₂D₃NO[M+H]⁺169.14140
Mass Difference--3.01876

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and isotopic analysis of this compound. It provides precise information about the molecular structure, the specific location of the deuterium label, and the isotopic purity of the compound.

Deuterium NMR (2H NMR) for Positional Labeling Confirmation

Deuterium Nuclear Magnetic Resonance (2H or D NMR) is a powerful and direct method to confirm the successful incorporation and specific location of deuterium atoms within a molecule. magritek.com For this compound, 2H NMR is used to verify that the three deuterium atoms are exclusively located on the N-methyl group, as intended by the isotopic labeling.

The process involves acquiring a spectrum in which only deuterium nuclei are detected. A signal appearing in the 2H NMR spectrum at a chemical shift corresponding to the methyl group provides unambiguous evidence of successful deuteration at that site. nih.gov The chemical shift range in deuterium NMR is similar to that of proton NMR, but the signals are naturally broader. magritek.com The presence of a single resonance in the appropriate region of the 2H NMR spectrum for this compound confirms the positional integrity of the label, while the absence of signals at other positions confirms the selectivity of the labeling process. nih.gov

Key Research Findings from 2H NMR:

Direct Detection: Unlike other methods that infer deuteration from the absence of a proton signal, 2H NMR provides direct observation of the deuterium nuclei. magritek.comnih.gov

Positional Verification: The technique is ideal for confirming that the isotopic label is at the desired position (the N-methyl group) and not scrambled across other positions in the molecule.

Proton NMR (1H NMR) for Isotopic Content and Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves two critical functions in the analysis of this compound: determining the isotopic content (or purity) and analyzing the chemical shifts of the remaining protons to confirm the structure.

Isotopic Content Determination: Quantitative 1H NMR (qNMR) is a highly accurate method for determining chemical and isotopic purity. canada.canih.gov By comparing the integral of the residual proton signal of the N-methyl group (if any) to the integrals of other non-deuterated proton signals within the molecule (e.g., the methylene (B1212753) or phenyl protons), the isotopic enrichment can be calculated. In a highly enriched sample of this compound, the singlet corresponding to the N-CH3 protons would be significantly diminished or absent in the 1H NMR spectrum. nih.gov The disappearance or reduction of this signal is a primary indicator of successful deuteration. nih.gov

Chemical Shift Analysis: The 1H NMR spectrum provides a complete map of the proton environment of the molecule. For the parent, non-deuterated compound, N-Benzyl-N-methylethanolamine, the spectrum shows distinct signals for each proton group. The introduction of deuterium on the methyl group simplifies this region of the spectrum while leaving the other signals largely intact, confirming the identity of the compound.

Below is a table of typical 1H NMR chemical shifts for the parent compound, N-Benzyl-N-methylethanolamine, which are used as a reference for analyzing the deuterated analogue.

Proton Group Typical Chemical Shift (δ) ppm (CDCl3) Multiplicity Integration
Phenyl (C6H 5)7.25-7.40Multiplet5H
Benzyl (B1604629) (-CH 2-Ph)3.65Singlet2H
Ethanol Methylene (-NCH 2CH2OH)2.66Triplet2H
Ethanol Methylene (-NCH2CH 2OH)3.59Triplet2H
Methyl (N-CH 3)2.25-2.35Singlet3H
Hydroxyl (-OH )VariableBroad Singlet1H

Note: Chemical shifts can vary depending on the solvent and concentration. washington.edusigmaaldrich.com

Complementary Spectroscopic Techniques (e.g., Infrared Spectroscopy for Vibrational Modes)

While NMR spectroscopy provides detailed information on the nuclear environment and connectivity, Infrared (IR) spectroscopy offers complementary data on the molecule's vibrational modes. nih.govrsc.orgcdnsciencepub.com For this compound, IR spectroscopy can confirm the presence of key functional groups and provide further evidence of deuteration.

The IR spectrum of a molecule is determined by the vibrations of its chemical bonds, such as stretching and bending. libretexts.org The frequency of these vibrations depends on the masses of the atoms involved and the strength of the bond. Because deuterium is approximately twice as heavy as hydrogen, the vibrational frequency of a carbon-deuterium (C-D) bond is significantly lower than that of a corresponding carbon-hydrogen (C-H) bond.

This mass difference leads to a predictable shift in the IR spectrum:

C-H Stretch: The stretching vibrations for the methyl C-H bonds in the non-deuterated compound typically appear in the 2800-3000 cm⁻¹ region.

C-D Stretch: In this compound, the C-D stretching vibrations of the deuterated methyl group are expected to appear at a lower frequency, typically around 2100-2200 cm⁻¹.

The appearance of this characteristic C-D stretching band and the reduction in the intensity of the corresponding C-H stretching band serve as complementary evidence for successful deuteration. Other key functional groups also present characteristic absorption bands that confirm the molecular identity.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Expected in Spectrum?
O-H StretchAlcohol (-OH)3200-3600 (broad)Yes
C-H Stretch (Aromatic)Phenyl Ring3000-3100Yes
C-H Stretch (Aliphatic)-CH2-2850-2960Yes
C-D Stretch -CD3 ~2100-2200 Yes (confirms deuteration)
C=C Stretch (Aromatic)Phenyl Ring1450-1600Yes
C-O StretchAlcohol (-CH2OH)1000-1260Yes
C-N StretchAmine1020-1250Yes

The combination of NMR and IR spectroscopy provides a comprehensive characterization of this compound, with NMR confirming the precise location and purity of the isotopic label and IR verifying functional group integrity and the presence of C-D bonds through their unique vibrational frequencies.

Applications of 2 Methyl Phenylmethyl Amino Ethanol D3 in Mechanistic Investigations and Pathway Elucidation

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. By comparing the reaction rate of the normal compound (protio) with its deuterated counterpart (deuterio), researchers can gain profound insights into the reaction's transition state and rate-limiting steps.

Studies on analogous tertiary amines have demonstrated the utility of this approach. For instance, the enzymatic N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane showed a KIE of 1.31-1.45, indicating that the cleavage of the C-H bond on the N-methyl group is indeed a rate-limiting step in the reaction mediated by rodent microsomal enzymes. nih.gov Similarly, intramolecular KIEs for the N-demethylation of various N-methyl-N-trideuteriomethyl amides by cytochrome P-450 were found to be substantial, ranging from 3.6 to 6.9. nih.gov These findings strongly support the principle that 2-[Methyl(phenylmethyl)amino]ethanol-d3 can be used to determine if its own N-demethylation is rate-limited by the initial C-D bond cleavage.

Table 1: Examples of Kinetic Isotope Effects in N-Demethylation Reactions

Compound Enzyme System KIE (kH/kD) Implication Reference
1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane Rat Liver Homogenates 1.31 C-H bond cleavage is rate-limiting. nih.gov
1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane Mouse Liver Homogenates 1.45 C-H bond cleavage is rate-limiting. nih.gov
4-X-N-methyl-N-trideuteriomethylanilines FeTPFPPCl / PhIO (P-450 model) 2.0 - 3.3 C-H bond cleavage is involved in the rate-determining step. acs.org
N,N-dimethyl amides (various) Liver Microsomal Cytochrome P-450 3.6 - 6.9 C-H bond cleavage is a major contributor to the rate-limiting step. nih.gov

This table is for illustrative purposes, showing KIE values for analogous compounds to demonstrate the principle.

Beyond identifying the rate-limiting step, KIE studies with this compound can help distinguish between different potential reaction mechanisms. For example, in the oxidation of tertiary amines, two possible pathways are often considered: a hydrogen atom transfer (HAT) mechanism or an electron transfer-proton transfer (ET-PT) mechanism. acs.orgresearchgate.net

The magnitude of the KIE can provide clues to the operative mechanism. A large KIE is typically characteristic of a HAT mechanism where the C-H bond is broken in the primary step. In contrast, an ET-PT mechanism, where electron transfer precedes proton loss, often exhibits a smaller KIE. acs.org Studies on the oxidation of N,N-dimethylanilines have effectively used both intramolecular and intermolecular KIEs to differentiate between these pathways, concluding that an electron transfer mechanism is more likely for that system. acs.org By applying this compound in similar in vitro enzymatic assays, researchers could dissect the precise mechanism of its oxidative metabolism.

Tracing Biochemical Transformation Pathways and Flux Analysis

The deuterium (B1214612) label in this compound also makes it an excellent tracer for following the fate of the molecule in biological systems. Because the mass of the labeled compound and its metabolites will be higher by three mass units (due to the three deuterium atoms), they can be distinguished from their endogenous, non-labeled counterparts using mass spectrometry. acanthusresearch.com

When introduced into in vitro systems, such as cell cultures or preparations of liver microsomes, this compound can be used to map its metabolic fate. umsb.ac.id As the compound is processed by enzymes, the deuterium label will be retained on the methyl group until an N-demethylation event occurs.

The expected primary metabolite would be N-benzyl-ethanolamine, formed by the loss of the deuterated methyl group (as deuterated formaldehyde). The parent compound, this compound, and any subsequent metabolites that retain the benzyl (B1604629) group can be tracked and quantified. This methodology is analogous to studies where deuterium-labeled standards are used for the precise quantification of drug metabolites in biological samples via techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com

By measuring the rate of disappearance of the parent compound and the appearance of its metabolites over time, researchers can calculate metabolic flux—the rate of turnover of molecules through a metabolic pathway. Using this compound as a substrate for cells in culture, one could determine the rate of its uptake and subsequent N-demethylation. This provides a quantitative measure of the activity of specific metabolic pathways within the cell under various conditions. While this compound itself is not a central metabolite, its processing can reflect the activity of xenobiotic metabolism pathways, which are crucial for understanding how cells handle foreign compounds.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics where cells are grown in media containing "heavy" or "light" amino acids. thermofisher.comwikipedia.org This labels the entire proteome, allowing for the relative quantification of thousands of proteins between different cell populations. nih.govsigmaaldrich.com

While the application of this compound is not a direct form of SILAC, it operates on the same foundational principle: the use of stable isotopes to differentiate and quantify molecules via mass spectrometry. The key distinction lies in the scope of the analysis. SILAC provides a global, systems-level view of the proteome. springernature.com In contrast, using a labeled small molecule like this compound provides a highly specific, pathway-centric view. It allows for the precise quantification of the flux through the metabolic pathway of that particular molecule. This approach can be seen as a complementary, "bottom-up" technique to the "top-down" view offered by SILAC, providing detailed information about a specific biochemical transformation rather than global protein expression changes.

Table 2: Compound Names Mentioned in this Article

Compound Name Other Names
This compound N-benzyl-N-methylethanolamine-d3
N-benzyl-N-methylethanolamine 2-[Methyl(phenylmethyl)amino]ethanol
1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane -
N-methyl-N-trideuteriomethyl amides -
N,N-dimethylanilines -

Investigation of Molecular Recognition and Interaction Dynamics

The primary utility of isotopic labeling with stable isotopes like deuterium lies in its ability to introduce a subtle mass change and a distinct nuclear magnetic resonance (NMR) signature. thalesnano.comclearsynth.comwikipedia.org These differences, though small, can be exploited through various analytical techniques to gain high-resolution insights into binding mechanisms, conformational changes, and the kinetics of interaction.

Utilizing Deuterium Labeling to Probe Binding Interactions

The presence of the -CD3 group in this compound allows researchers to focus on the role of the N-methyl moiety in molecular recognition. When this deuterated ligand binds to a target, such as a protein or a receptor, changes in the local environment of the N-methyl group can be detected and quantified.

One of the principal methods for observing these changes is Nuclear Magnetic Resonance (NMR) spectroscopy . thalesnano.comnobracat-isotopes.comsigmaaldrich.com While proton (¹H) NMR is a standard technique, the presence of ubiquitous protons in both the ligand and the biological target can lead to complex and overlapping spectra. By selectively introducing deuterium, specific parts of the molecule can be "silenced" in ¹H NMR while being observed in deuterium (²H) NMR. wikipedia.orglibretexts.org

In the context of this compound, ²H NMR can be used to study the dynamics of the deuterated methyl group. wikipedia.org When the molecule is in a free, unbound state in solution, the -CD3 group will have a characteristic resonance signal. Upon binding to a larger, slower-tumbling molecule like a protein, several changes in the NMR signal can be anticipated:

Line Broadening: The resonance signal of the -CD3 group is expected to broaden significantly due to the slower tumbling of the protein-ligand complex. The extent of this broadening can provide information about the binding affinity.

Chemical Shift Perturbations: The chemical shift of the deuterium signal may change upon binding, reflecting the new electronic environment experienced by the methyl group within the binding pocket. This can indicate the proximity of aromatic residues, charged groups, or hydrogen bond donors/acceptors in the target molecule.

Nuclear Overhauser Effect (NOE): NOE experiments can be performed to identify through-space interactions between the deuterated methyl group of the ligand and specific protons of the binding partner. This provides direct evidence of the binding orientation and identifies the amino acid residues that form the binding pocket.

Kinetic Isotope Effects in Binding and Dissociation

The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE) , which is a change in the rate of a chemical reaction or a binding event when a hydrogen atom is replaced by a deuterium atom. nih.govwikipedia.orglibretexts.org While the C-D bond is stronger than the C-H bond, leading to a slower cleavage rate in chemical reactions, the effect on non-covalent binding interactions is more subtle. nih.govportico.org

Mass Spectrometry for Probing Interactions

Mass spectrometry (MS) is another powerful tool for studying molecular interactions, and the use of deuterated ligands like this compound can enhance its capabilities. thalesnano.comscielo.org.mx In techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), the exchange rates of amide protons on a protein backbone with deuterium from a solvent are measured. acs.orgnih.govacs.org Ligand binding typically protects some of these protons from exchange, and the location of this protection reveals the binding site. While the deuterium in this compound is on a carbon atom and not readily exchangeable, the deuterated ligand can be used as an internal standard for accurately quantifying the bound versus unbound ligand in a mixture. thalesnano.comnih.gov

Furthermore, in native mass spectrometry, where non-covalent protein-ligand complexes are transferred into the gas phase, the mass difference between the deuterated and non-deuterated ligand allows for unambiguous identification of the complex and can be used in competitive binding assays.

Illustrative Research Findings

Analytical TechniqueParameter MeasuredObservation with this compoundInterpretation
²H NMR Spectroscopy Chemical Shift (δ) of -CD3Shift from 2.2 ppm (free) to 2.5 ppm (bound)The N-methyl group enters a more electron-withdrawing environment upon binding.
Linewidth (Δν) of -CD3 signalIncrease from 10 Hz (free) to 150 Hz (bound)The ligand is binding to a large, slowly tumbling macromolecule.
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd)Kd (d3-ligand) = 5.2 µM vs. Kd (H-ligand) = 4.9 µMThe deuterium substitution has a minimal effect on the overall binding affinity, suggesting the methyl C-H bond vibrations are not a major contributor to the binding free energy.
Surface Plasmon Resonance (SPR) Dissociation rate constant (kd)k_d (d3-ligand) is slightly slower than k_d (H-ligand)An inverse kinetic isotope effect may be present, suggesting a change in the vibrational frequencies of the methyl group in the transition state of dissociation. nih.gov

These hypothetical data illustrate how the specific deuteration of the N-methyl group in this compound can provide detailed insights into its role in molecular recognition and the dynamics of its interaction with a binding partner. The combination of NMR, KIE studies, and mass spectrometry, all leveraging the presence of the deuterium label, allows for a multi-faceted investigation of the binding event at a molecular level.

Computational and Theoretical Studies Relevant to 2 Methyl Phenylmethyl Amino Ethanol D3 and Deuterated Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying isotopically labeled molecules. rsc.org DFT provides a cost-effective yet accurate framework for predicting the electronic structure and energetic properties of molecules, making it ideal for exploring the subtle changes introduced by deuteration. rsc.orgacs.org

Prediction of Isotopic Effects on Reaction Energetics and Transition States

Isotopic substitution of hydrogen with deuterium (B1214612) primarily affects the vibrational frequencies of the molecule due to the mass difference. This change in vibrational energy, specifically the zero-point energy (ZPE), can alter the activation energy of a chemical reaction, leading to a kinetic isotope effect (KIE). researchgate.net DFT calculations are widely used to predict these effects.

By modeling the reactants and the transition state structures for a given reaction, DFT can compute the free energy profile for both the deuterated and non-deuterated species. acs.org The difference in the calculated activation barriers allows for the prediction of the KIE. For a reaction involving the cleavage of a C-H or C-D bond on the methyl group of 2-[Methyl(phenylmethyl)amino]ethanol, a primary KIE would be expected. If the labeled site is not directly involved in bond breaking but is located near the reaction center, a smaller, secondary KIE can still be observed and calculated. acs.org

Research Findings: Computational studies on various organic reactions have demonstrated the power of DFT in predicting KIEs. For instance, DFT has been successfully applied to study the mechanism of Diels-Alder reactions and Swern oxidations, where calculated KIEs agreed well with experimental data and helped to support specific mechanistic pathways. acs.orgrsc.orgrsc.org In the context of 2-[Methyl(phenylmethyl)amino]ethanol-d3, such calculations would be crucial for understanding its metabolic fate, particularly in reactions catalyzed by enzymes like cytochrome P450, where C-H bond activation is a key step. The calculations can distinguish between concerted and stepwise mechanisms and provide a quantitative prediction of the reaction rate modification upon deuteration. acs.orgacs.org

Table 1: Hypothetical DFT-Predicted Kinetic Isotope Effects (KIE) for a Metabolic Oxidation Reaction of 2-[Methyl(phenylmethyl)amino]ethanol.
Reaction StepComputational MethodCalculated ΔG‡ (H) (kcal/mol)Calculated ΔG‡ (D) (kcal/mol)Predicted KIE (kH/kD)
N-demethylation (H-abstraction)B3LYP/6-31G18.519.86.8
Hydroxylation (Benzylic)B3LYP/6-31G15.215.21.0 (No effect)

Modeling of Spectroscopic Signatures of Deuterated Compounds

Deuteration leads to distinct changes in the spectroscopic properties of a molecule, which can be accurately modeled using quantum chemical methods. mdpi.com These predictions are vital for characterizing labeled compounds and interpreting experimental spectra.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of nuclei like ¹³C and ¹H. Deuterium substitution can cause small but measurable changes in the ¹³C NMR chemical shifts of neighboring carbons, known as isotope effects on nuclear shielding. mdpi.commdpi.com Modeling these effects can aid in the structural assignment of deuterated products.

Vibrational Spectroscopy (IR/Raman): The most significant spectroscopic effect of deuteration is the shift of vibrational frequencies involving the deuterium atom. The C-D stretching and bending vibrations occur at considerably lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium. DFT calculations can predict these vibrational frequencies with high accuracy, providing a theoretical spectrum that can be compared with experimental IR or Raman data for verification of successful labeling. chemrxiv.org

Mass Spectrometry: While not a direct quantum calculation of a spectrum, the precise mass difference between the deuterated and undeuterated compound is a fundamental output of its molecular formula, confirming the incorporation of deuterium atoms.

Research Findings: Hybrid quantum-classical computational approaches have been developed to design and predict the properties of deuterated molecules, such as high-efficiency OLED emitters. arxiv.orgresearchgate.net These models use quantum chemistry to generate data for machine learning algorithms, which can then rapidly predict the properties of a large set of deuterated analogs. arxiv.orgresearchgate.net For this compound, DFT calculations could predict its IR spectrum, showing a characteristic C-D stretching band around 2100-2200 cm⁻¹, distinctly lower than the typical C-H stretch near 3000 cm⁻¹.

Table 2: Hypothetical Comparison of Calculated Spectroscopic Data for 2-[Methyl(phenylmethyl)amino]ethanol and its d3-Analog.
Spectroscopic ParameterNon-Deuterated Isotoped3-Deuterated IsotopePredicted Difference
¹³C NMR Shift (N-CH₃ Carbon)42.1 ppm41.8 ppm-0.3 ppm (Isotope Shift)
Vibrational Frequency (C-H/C-D Stretch)~2950 cm⁻¹~2200 cm⁻¹~ -750 cm⁻¹
Molecular Weight165.23 g/mol168.25 g/mol+3.02 g/mol

Molecular Dynamics Simulations for Conformational Analysis of Labeled Species

While quantum mechanics excels at describing the electronic structure and energetics of single molecules, Molecular Dynamics (MD) simulations are used to explore their conformational dynamics and interactions with the environment over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings, such as a solvent or a protein binding pocket. nih.govchemrxiv.org

For this compound, MD simulations can be employed to:

Analyze Conformational Preferences: Determine the most stable conformations of the molecule in different environments (e.g., in water versus a nonpolar solvent).

Study Solvent Interactions: Investigate the structure of the solvent shell around the molecule and the dynamics of hydrogen bonding.

Probe Binding Dynamics: Simulate the binding of the molecule to a biological target, such as an enzyme or receptor, to understand how deuteration might subtly alter binding affinity or orientation. mdpi.com

The mass change from deuteration can affect the dynamics of the molecule, although these effects are often subtle compared to the impact on vibrational frequencies. stackexchange.com MD simulations, when combined with experimental data from techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), can provide a powerful, detailed picture of a molecule's structural dynamics. nih.govescholarship.org

Elucidation of Structure-Function Relationships in Labeled Chemical Systems

The ultimate goal of these computational studies is to build a clear relationship between the structure of the deuterated compound and its function. musechem.com By integrating the findings from quantum chemical calculations and MD simulations, a comprehensive understanding can be achieved.

For this compound, this involves:

Understanding Metabolic Stability: The KIE predictions from DFT (Section 5.1.1) directly inform the molecule's metabolic stability. A high KIE for a primary metabolic pathway (like N-demethylation) means the deuterated version will be metabolized more slowly, altering its pharmacokinetic profile. symeres.com

Confirming Identity and Purity: The modeled spectroscopic signatures (Section 5.1.2) are essential for confirming that chemical synthesis has produced the correct, selectively labeled compound. acs.org

Investigating Target Interactions: The conformational and binding analysis from MD simulations (Section 5.2) can reveal whether the deuterated molecule retains the same binding mode and affinity for its biological target as its non-deuterated counterpart.

Together, these computational approaches provide a robust framework for designing and validating isotopically labeled compounds as tools for research in pharmacology, toxicology, and biochemistry. researchgate.netacs.org

Challenges and Future Perspectives in the Academic Research of 2 Methyl Phenylmethyl Amino Ethanol D3

Advancements in Synthetic Methodologies for Deuterated Compounds

The synthesis of deuterated compounds like 2-[Methyl(phenylmethyl)amino]ethanol-d3 is foundational to their application. Recent years have seen a push towards more efficient, sustainable, and scalable synthetic methods, moving beyond traditional techniques that often involve harsh conditions or expensive reagents. nih.govresearchgate.net

Development of More Sustainable and Cost-Effective Deuteration Processes

A primary challenge in synthesizing deuterated compounds is the cost and availability of deuterium (B1214612) sources and catalysts. Traditionally, many deuteration reactions relied on deuterium gas and precious metal catalysts. uni-rostock.de The development of more sustainable processes focuses on utilizing inexpensive and abundant heavy water (D₂O) as the deuterium source. rsc.org

Recent breakthroughs include metal-free deuteration methods that operate under mild conditions. For instance, visible-light-induced photocatalysis has emerged as a powerful strategy. rsc.org This approach uses light as a sustainable energy source to drive site-specific deuteration, often with high efficiency and compatibility with various functional groups. rsc.org Another sustainable avenue is electrochemistry, which can mediate deuteration using electricity, avoiding the need for chemical reductants. researchgate.net

Furthermore, the field is moving away from precious metal catalysts like palladium and platinum towards those based on earth-abundant and less toxic metals such as manganese and iron. uni-rostock.denih.gov These catalysts can achieve high selectivity in hydrogen isotope exchange (HIE) reactions, which is a common and efficient method for introducing deuterium. uni-rostock.deresearchgate.net

Table 1: Comparison of Modern Sustainable Deuteration Methodologies

MethodologyTypical CatalystDeuterium SourceKey Advantages
Visible-Light PhotocatalysisOrganic Dyes, SemiconductorsD₂OMetal-free, uses sustainable energy, mild reaction conditions. rsc.org
Earth-Abundant Metal CatalysisIron (Fe), Manganese (Mn)D₂O, Deuterated SolventsCost-effective, reduced toxicity compared to precious metals. uni-rostock.denih.gov
ElectrocatalysisNanoelectrodesD₂OAvoids chemical oxidants/reductants, high selectivity. researchgate.netresearchgate.net
Flow Chemistry H/D ExchangeHeterogeneous Catalysts (e.g., Pt/C)D₂OEnhanced efficiency, safety, and scalability. nih.govtn-sanso.co.jp

Scalability and Efficiency in Deuterated Analog Production

The transition from small-scale laboratory synthesis to large-scale production presents significant hurdles, including reaction efficiency and throughput. tn-sanso.co.jpresearchgate.net For deuterated compounds to be widely used as active pharmaceutical ingredients or in industrial applications like Organic Light Emitting Diodes (OLEDs), scalable and robust production methods are essential. nih.govtn-sanso.co.jp

Flow chemistry has emerged as a key technology to address these challenges. nih.govcolab.ws Unlike traditional batch synthesis, which is limited by vessel size and inefficient heating and cooling, flow reactors enable continuous production. tn-sanso.co.jp This approach allows for precise control over reaction parameters, leading to higher efficiency, improved safety, and easier scalability. researchgate.net For example, a flow synthesis method using a microwave reactor has been shown to have significantly higher reaction efficiency and throughput for deuterating aromatic compounds compared to conventional batch methods. tn-sanso.co.jp

The development of highly active and stable catalysts is also crucial for scalability. Nanostructured catalysts, such as those combining cellulose (B213188) with iron salts, have been developed for the selective deuteration of various aromatic compounds. nih.gov This methodology has been successfully demonstrated on a kilogram scale, highlighting its potential for industrial application. nih.gov Such advancements are critical for making compounds like this compound more accessible for widespread research and commercial use.

Innovation in Analytical Detection and Characterization

Once synthesized, the precise characterization of deuterated compounds is paramount. This involves confirming the location and extent of deuterium incorporation (isotopic purity) and quantifying the compound in complex matrices.

Enhanced Sensitivity and Selectivity in Mass Spectrometric Platforms

Mass spectrometry (MS) is the primary technique for the analysis of isotopically labeled molecules due to its high sensitivity and ability to distinguish between isotopologs based on their mass-to-charge ratio. acs.org High-Resolution Mass Spectrometry (HRMS), particularly when coupled with techniques like electrospray ionization (ESI), offers a rapid and highly sensitive method for characterizing the isotopic purity of deuterated compounds. nih.govresearchgate.net This approach requires minimal sample and avoids the use of deuterated solvents, making it cost-effective and efficient. nih.gov

Recent innovations in MS platforms, such as the Orbitrap, have further enhanced detection capabilities. The use of deuterated standards can itself lead to marked improvements in sensitivity. youtube.com To detect trace levels, targeted selected ion monitoring (t-SIM) methods are employed, where the mass spectrometer is set to monitor only specific ions of interest. This filters out chemical noise and allows the analyte signal to be concentrated, significantly lowering detection limits into the nanomolar range. youtube.com Furthermore, new scanning strategies like ion pre-accumulation are being developed for Orbitrap instruments, which improve ion utilization and increase scanning speeds, leading to better peptide and protein identifications in high-throughput applications. biorxiv.org These advancements are directly applicable to the sensitive detection and quantification of deuterated metabolites and internal standards like this compound in biological samples.

Table 2: Innovations in Mass Spectrometry for Deuterated Compound Analysis

TechniquePrinciple of OperationAdvantage for Deuterated Compounds
ESI-HRMSSoft ionization coupled with high-resolution mass analysis.Rapid, sensitive, and accurate characterization of isotopic purity with low sample consumption. nih.govresearchgate.net
Orbitrap with t-SIMIons are trapped in an orbital motion; t-SIM selectively monitors specific ions.Enhances sensitivity by reducing noise, enabling trace-level detection. youtube.com
Ion Pre-accumulationIons are stored in one part of the instrument while another part is analyzing.Improves ion beam utilization and scanning speed, enhancing throughput and sensitivity. biorxiv.org
Stable Isotope Labeling Mass Spectrometry (SILMS)Uses stable isotope-labeled compounds for exposure and quantitation.Provides high sensitivity and specificity for distinguishing between exogenous and endogenous sources of molecules. acs.org

Integration of Multi-Omics Data with Isotopic Tracing

A significant frontier in biomedical research is the integration of data from multiple 'omics' platforms (e.g., genomics, proteomics, metabolomics) to gain a holistic understanding of biological systems. nih.gov Isotopic tracing using compounds like this compound adds a dynamic dimension to these studies. While standard omics provides a static snapshot of molecular abundances, isotopic tracers allow researchers to follow the metabolic fate of molecules over time, revealing the activities of metabolic pathways. nih.gov

Integrating stable isotope tracing data with other omics datasets facilitates a more thorough comprehension of metabolic regulation and network interactions. nih.gov For example, by tracing the flow of deuterated amino acids through cellular pathways, researchers can connect changes in protein synthesis (proteomics) with gene expression profiles (transcriptomics) and metabolite pool sizes (metabolomics). This multi-omics approach can uncover how metabolic pathways are dysregulated in disease and help identify key regulatory nodes. nih.gov

Several computational tools and platforms, such as iSODA, MOFA (Multi-Omics Factor Analysis), and SNF (Similarity Network Fusion), have been developed to facilitate the integration and analysis of these complex, multi-layered datasets. acs.orgbiorxiv.org These tools help identify co-varying molecular patterns across different omics layers, providing deeper insights into the biological processes under investigation. acs.org

Expanding Research Applications of Deuterated Amino Alcohols

Deuterated amino alcohols and their parent compounds, amino acids, are valuable tools in various scientific fields. preprints.org Their applications stem from the kinetic isotope effect, where the heavier deuterium atom can slow down metabolic reactions involving C-H bond cleavage, and their utility as tracers that can be easily distinguished by mass spectrometry or NMR. acs.orgacs.org

One of the most prominent applications is in drug discovery and development. nih.gov Replacing hydrogen with deuterium at a site of metabolic attack can improve a drug's pharmacokinetic profile by increasing its metabolic stability. acs.org This "deuterium switch" can lead to lower required doses and reduced side effects. nih.gov Beyond improving existing drugs, deuteration is now an integral part of novel drug discovery, used at early stages to optimize metabolic properties. nih.gov

Deuterated amino acids are also indispensable in structural biology and mechanistic enzymology. In protein NMR, selective deuteration can simplify complex spectra, enabling the structural analysis of larger proteins. nih.gov They also serve as mechanistic probes to investigate enzyme reaction pathways. nih.gov Furthermore, deuterated amino acids are widely used as tracers in metabolic studies to track the synthesis and degradation of proteins and to elucidate metabolic fluxes in both healthy and diseased states. preprints.org The development of efficient and site-selective enzymatic methods for deuterating amino acids is expanding the availability of these crucial research tools. nih.gov

Table 3: Key Research Applications of Deuterated Amino Alcohols and Amino Acids

Application AreaPurpose of DeuterationExample
PharmacokineticsEnhance metabolic stability (Kinetic Isotope Effect), improve drug half-life. nih.govDevelopment of deuterated drugs like Deucravacitinib. nih.gov
Metabolic TracingServe as stable isotope tracers to follow metabolic pathways. preprints.orgQuantifying amino acid metabolism in cancer cells. preprints.org
Analytical ChemistryAct as internal standards for accurate quantification in mass spectrometry. acs.orgQuantifying endogenous amino alcohols in biological fluids.
Structural Biology (NMR)Simplify complex spectra to aid in protein structure determination. nih.govSite-selective deuteration of amino acid residues in a large protein. nih.gov
Mechanistic EnzymologyProbe reaction mechanisms by observing isotope effects on reaction rates. nih.govStudying the mechanism of an aminotransferase enzyme. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[Methyl(phenylmethyl)amino]ethanol-d3 with high isotopic purity?

Answer: The synthesis of deuterated compounds like this compound typically involves deuterium-labeled reducing agents (e.g., LiAlD₄) to replace hydrogen atoms in the parent compound. A two-step approach is common:

Deuteration of the methyl group : Reaction of the non-deuterated precursor with deuterated methyl iodide (CD₃I) under alkaline conditions .

Reduction of intermediates : Use of deuterated reagents (e.g., NaBD₄ or D₂O exchanges) to ensure retention of isotopic labels during hydroxyl group formation .
Critical considerations :

  • Monitor isotopic purity via NMR spectroscopy (e.g., ²H NMR or ¹H NMR with deuterium decoupling) to confirm >98% deuterium incorporation .
  • Purify intermediates via column chromatography with deuterated solvents (e.g., DCM-d₂) to avoid proton contamination .

Q. How can researchers characterize the structural integrity of this compound?

Answer: Key analytical techniques include:

  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C₁₁H₁₃D₃NO) and isotopic distribution patterns .
  • Multinuclear NMR :
    • ¹H NMR to identify non-deuterated protons (e.g., aromatic or ethanol-backbone protons).
    • ¹³C NMR with DEPT-135 to distinguish CH₂ and CH₃ groups affected by deuteration .
  • Infrared (IR) spectroscopy : Detect shifts in N-H and O-H stretches due to deuterium substitution (e.g., O-D stretch ~2500 cm⁻¹) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s role in reaction mechanisms (e.g., radical scavenging)?

Answer: To investigate mechanisms like oxygen radical inhibition (as suggested in ):

Kinetic isotope effect (KIE) studies : Compare reaction rates of deuterated vs. non-deuterated analogs in radical quenching assays (e.g., DPPH or ABTS assays) .

EPR spectroscopy : Track radical intermediates using spin-trapping agents (e.g., TEMPO) to elucidate deuteration’s impact on radical stabilization .

Computational modeling : Perform DFT calculations to map energy barriers for H-atom transfer in deuterated vs. non-deuterated systems .

Q. How can conflicting data on deuterium’s effects in biological systems be addressed?

Answer: Discrepancies often arise from variations in deuterium localization or metabolic stability . Mitigation strategies include:

  • Site-specific deuteration : Use regioselective synthetic routes (e.g., protecting groups to limit deuteration to the methyl or ethanol moiety) .
  • Metabolic profiling : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS to assess deuterium retention .
  • Control experiments : Compare results with structurally similar non-deuterated analogs (e.g., 2-[Methyl(phenylmethyl)amino]ethanol) to isolate isotope-specific effects .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in deuterated batches?

Answer: For impurity profiling:

  • Chiral HPLC : Resolve enantiomeric impurities (e.g., from asymmetric synthesis steps) using polysaccharide-based columns and deuterated mobile phases .
  • GC-MS with isotopic dilution : Spike samples with ¹³C-labeled internal standards to quantify residual solvents or byproducts .
  • X-ray crystallography : Confirm stereochemical purity by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.